molecular formula C22H19NO4 B2825906 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide CAS No. 247592-95-6

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide

Cat. No.: B2825906
CAS No.: 247592-95-6
M. Wt: 361.397
InChI Key: HJKUEAJCJCOVKN-UHFFFAOYSA-N
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Description

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a formyl group, a methoxy group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide typically involves the reaction of 4-formyl-2-methoxyphenol with N,N-diphenylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group and diphenylacetamide moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-26-21-14-17(15-24)12-13-20(21)27-16-22(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKUEAJCJCOVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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